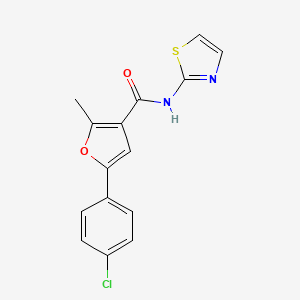
5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C15H11ClN2O2S and its molecular weight is 318.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H12ClN3O3S
- Molecular Weight : 361.8028 g/mol
- CAS Number : 921865-70-5
The presence of a thiazole ring, a furan moiety, and a chlorophenyl group contributes to its biological properties.
Antitumor Activity
Research indicates that thiazole-containing compounds exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell lines. The structure-activity relationship suggests that the thiazole ring is crucial for cytotoxic effects, with IC50 values often lower than that of standard chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Thiazole Derivatives
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated, with significant activity against various pathogens. Studies have demonstrated that derivatives of thiazole exhibit minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
Table 2: Antimicrobial Efficacy
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 7b | Staphylococcus aureus | 0.22 |
| 7b | Staphylococcus epidermidis | 0.25 |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through modulation of apoptotic pathways.
- Antimicrobial Action : The compound interferes with bacterial cell wall synthesis and biofilm formation.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Cancer Cells : A study published in MDPI demonstrated that compounds with similar structures significantly inhibited the growth of glioblastoma and melanoma cells, suggesting broad-spectrum anticancer potential .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties, revealing that certain derivatives showed potent activity against resistant strains of bacteria, indicating potential for therapeutic applications in infectious diseases .
特性
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(1,3-thiazol-2-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-9-12(14(19)18-15-17-6-7-21-15)8-13(20-9)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKHLBHEOYTNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













